Centanafadine is a novel chemical compound currently under investigation for its potential in treating attention-deficit/hyperactivity disorder (ADHD) [, , ]. It is classified as a triple reuptake inhibitor, meaning it affects the reuptake of three key neurotransmitters in the brain: norepinephrine, dopamine, and serotonin [, , ].
Centanafadine is a novel pharmaceutical compound primarily developed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It acts as an inhibitor of the reuptake transporters for norepinephrine, dopamine, and serotonin, which are neurotransmitters involved in mood regulation and attention. The compound is characterized by its unique pharmacological profile that aims to address core ADHD symptoms with a lower risk of stimulant-related side effects.
Centanafadine is classified as a central nervous system stimulant and is structurally related to other azabicyclo compounds. It has been studied in various clinical trials to evaluate its safety, efficacy, and pharmacokinetic properties. The compound has been documented in multiple patent filings and scientific publications, emphasizing its potential therapeutic benefits for ADHD patients .
The synthesis of centanafadine involves several key steps, primarily focusing on the formation of the azabicyclo structure. A notable method includes the reaction of methyl 2-arylacetate with epichlorohydrin to produce intermediates that are subsequently converted into centanafadine through hydrolysis and cyclization reactions. The process typically yields various crystalline forms, including stable forms suitable for pharmaceutical applications .
A detailed synthesis pathway can be summarized as follows:
Centanafadine has a complex molecular structure defined as (1R, 5S)-1-(naphthalene-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride. Its molecular formula is C_{16}H_{18}N·HCl, with a molecular weight of approximately 273.78 g/mol. The compound features a bicyclic structure that contributes to its pharmacological activity.
The chemical reactions involved in centanafadine's synthesis include:
These reactions are typically carried out under controlled conditions using specific reagents such as sodium hydroxide, lithium aluminum hydride, and various solvents (e.g., methanol, dichloromethane) to optimize yield and purity .
Centanafadine functions by inhibiting the reuptake of norepinephrine, dopamine, and serotonin at their respective transporters. This mechanism increases the extracellular levels of these neurotransmitters in the brain, enhancing synaptic transmission and improving attention and mood regulation.
Clinical studies have shown that centanafadine exhibits significant transporter occupancy correlating with plasma concentration levels, indicating effective modulation of neurotransmitter systems .
These properties are crucial for formulation development in pharmaceutical applications .
Centanafadine is primarily investigated for its therapeutic potential in treating ADHD. Its unique mechanism allows it to address core symptoms effectively while minimizing stimulant-related side effects commonly associated with traditional ADHD medications. Additionally, ongoing research explores its efficacy in treating associated conditions such as anxiety and depression due to its action on serotonin transporters .
The compound's favorable pharmacokinetic profile supports bid administration, enhancing patient compliance compared to other formulations requiring more frequent dosing .
Centanafadine (developmental codes EB-1020, OPC-6406) is a first-in-class triple monoamine reuptake inhibitor that selectively targets norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. Its pharmacodynamic profile exhibits distinct binding affinities, with half-maximal inhibitory concentration (IC50) values of 6 nM for NET, 38 nM for DAT, and 83 nM for SERT [1] [3]. This graded inhibitory potency—6-fold greater for norepinephrine versus dopamine, and 14-fold greater for norepinephrine versus serotonin—positions centanafadine uniquely among ADHD pharmacotherapies [3]. The compound functions through competitive transporter blockade, increasing extracellular monoamine concentrations in key neural regions. Preclinical microdialysis studies confirm elevated norepinephrine and dopamine levels in the prefrontal cortex (PFC) and dopamine in the striatum, with norepinephrine showing the most pronounced increase [3].
The sustained-release (SR) formulation of centanafadine was engineered to overcome pharmacokinetic limitations of the immediate-release version, which had a plasma half-life of <1.5 hours. The SR formulation extends the half-life to approximately 4.5 hours, enabling twice-daily dosing while maintaining therapeutic monoamine elevation [3]. Biochemically, centanafadine’s triple mechanism diverges from traditional stimulants (e.g., methylphenidate’s dual NET/DAT inhibition) and non-stimulants (e.g., atomoxetine’s selective NET inhibition), offering a multimodal approach to symptom management [10].
Table 1: Pharmacodynamic Profile of Centanafadine
Target Transporter | IC50 (nM) | Relative Potency vs. NET |
---|---|---|
Norepinephrine (NET) | 6 | 1.0 (reference) |
Dopamine (DAT) | 38 | 6.3-fold less potent |
Serotonin (SERT) | 83 | 13.8-fold less potent |
ADHD pathophysiology involves dysregulated monoaminergic signaling in cortico-striatal-thalamo-cortical (CSTC) circuits. Neuroimaging and genetic studies implicate prefrontal cortex (PFC) dysfunction, where suboptimal norepinephrine and dopamine tone impair executive functions like attention, working memory, and impulse control [3] [10]. Norepinephrine optimizes PFC neuronal signal-to-noise ratio via α2A-adrenoceptors, while dopamine fine-tunes network connectivity through D1 receptors. Centanafadine’s balanced NET/DAT inhibition amplifies both neurotransmitters precisely in these regions, addressing core ADHD symptoms more comprehensively than single-pathway agents [3].
Serotonin reuptake inhibition provides auxiliary neuromodulation. Preclinical evidence suggests serotonin (5-HT) stabilizes dopamine/norepinephrine release patterns, mitigating excitatory "noise" in neural circuits [3]. Clinically, this may translate to improved emotional regulation and reduced anxiety-like symptoms in ADHD patients—effects less consistently observed with pure stimulants [10]. The triple-action design also potentially circumvents limitations of conventional treatments:
Centanafadine’s preclinical efficacy is evidenced by normalization of impulsivity in rodent models of ADHD. In the 5-choice serial reaction time task, centanafadine restored accuracy and reduced premature responses comparable to methylphenidate, but with a lower motor activation profile—suggesting a superior therapeutic index [3].
Table 2: ADHD Symptom Domains and Associated Monoaminergic Targets
Symptom Domain | Primary Neurotransmitter Involvement | Centanafadine’s Action |
---|---|---|
Inattention | Norepinephrine (PFC circuits) | NET inhibition → enhanced signal processing |
Impulsivity/Hyperactivity | Dopamine (striatal pathways) | DAT inhibition → improved response inhibition |
Emotional Dysregulation | Serotonin (limbic networks) | SERT inhibition → mood stabilization |
Centanafadine originated at DOV Pharmaceutical, Inc. (acquired by Otsuka in 2015) as part of a portfolio targeting CNS disorders via monoamine reuptake inhibition. Early-phase development (2000s) focused on depression, but ADHD emerged as the lead indication after mechanistic studies revealed its PFC-selective effects [9]. Otsuka prioritized centanafadine within its neuropsychiatric pipeline, leveraging expertise from brexpiprazole (REXULTI®) development to advance clinical programs [2] [8].
Phase 2 trials established proof-of-concept:
Otsuka initiated parallel Phase 3 trials in 2019:
Centanafadine’s non-stimulant classification—despite functional similarities to stimulants—stems from abuse liability studies. An exploratory human abuse potential trial (NCT02144415) using immediate-release centanafadine indicated lower likability scores than d-amphetamine, aligning with FDA criteria for non-stimulant designation [3] [10].
Table 3: Key Clinical Development Milestones
Phase | Study Identifier | Population | Key Outcome | Reference |
---|---|---|---|---|
Phase 2a | NCT01939353 | Adults (males) | −21.41-point ΔADHD-RS-IV (P<0.001) | [3] |
Phase 2b | NCT02547428 | Adults (both sexes) | −16.5 vs. −8.4 ΔADHD-RS-IV (P<0.001; ES 0.66) | [3] |
Phase 3 | NCT03605680 | Adults | AISRS: −3.16 (200 mg), −2.74 (400 mg) vs. placebo | [1] |
Phase 3 | NCT05257265 | Adolescents | ADHD-RS-5: −18.5 (high dose) vs. −14.2 placebo | [6] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7